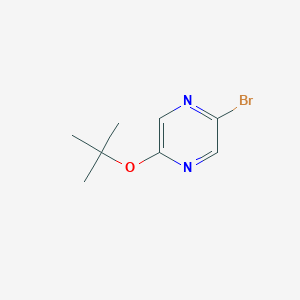

2-Bromo-5-(tert-butoxy)pyrazine

CAS No.: 1159816-36-0

Cat. No.: VC3257606

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159816-36-0 |

|---|---|

| Molecular Formula | C8H11BrN2O |

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | 2-bromo-5-[(2-methylpropan-2-yl)oxy]pyrazine |

| Standard InChI | InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-5-10-6(9)4-11-7/h4-5H,1-3H3 |

| Standard InChI Key | VQXSMBFFWDPCNI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC1=CN=C(C=N1)Br |

| Canonical SMILES | CC(C)(C)OC1=CN=C(C=N1)Br |

Introduction

Structural Characteristics and Chemical Identity

Fundamental Chemical Properties

2-Bromo-5-(tert-butoxy)pyrazine is a heterocyclic organic compound with a pyrazine core structure. The compound possesses the following key chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C8H11BrN2O |

| Molecular Weight | 231.09 g/mol |

| CAS Number | 1159816-36-0 |

| Minimum Purity (Commercial) | 0.95 |

The compound consists of a pyrazine ring (a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions) substituted with a bromine atom at position 2 and a tert-butoxy group (-(OC(CH3)3)) at position 5 .

Structural Comparison with Related Pyrazine Derivatives

To better understand the structural nuances of 2-Bromo-5-(tert-butoxy)pyrazine, it is instructive to compare it with structurally similar compounds:

-

2-Bromo-5-(tert-butyl)pyrazine: Unlike our target compound, this related molecule contains a tert-butyl group directly attached to the pyrazine ring rather than through an oxygen linkage. It has a molecular formula of C8H11BrN2 and a molecular weight of approximately 215.02 g/mol .

-

2-Bromo-5-methylpyrazine: This simpler pyrazine derivative contains a methyl group at position 5 instead of the bulkier tert-butoxy group. It has been more extensively studied, particularly regarding its synthesis pathways .

The presence of the tert-butoxy group in 2-Bromo-5-(tert-butoxy)pyrazine likely confers distinct physicochemical properties compared to these related compounds, including potentially increased lipophilicity and steric bulk, which could influence its biological activity and chemical reactivity.

Comparative Analysis with Related Functional Derivatives

Physiochemical Property Comparison

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 2-Bromo-5-(tert-butoxy)pyrazine | C8H11BrN2O | 231.09 | tert-butoxy at position 5 |

| 2-Bromo-5-(tert-butyl)pyrazine | C8H11BrN2 | 215.02 | tert-butyl at position 5 |

| 2-Bromo-5-methylpyrazine | C5H5BrN2 | ~173 | methyl at position 5 |

The incorporation of the oxygen atom in the tert-butoxy group likely influences several key properties:

-

Increased polarity compared to the tert-butyl analogue

-

Modified hydrogen bonding potential

-

Potentially altered metabolic stability

Reactivity Profile Analysis

Based on structural considerations, 2-Bromo-5-(tert-butoxy)pyrazine would be expected to exhibit:

-

Nucleophilic aromatic substitution reactions at the bromine-bearing carbon (C-2)

-

Potential susceptibility to acid-catalyzed cleavage of the tert-butoxy group

-

Electrophilic aromatic substitution at C-3 and C-6 positions (with C-6 likely being more reactive)

Future Research Directions

Synthesis Optimization Opportunities

Future research could focus on developing optimized synthetic routes specifically for 2-Bromo-5-(tert-butoxy)pyrazine, potentially exploring:

-

Direct functionalization of the pyrazine core

-

Regioselective bromination strategies

-

Protection/deprotection strategies for the oxygen functionality

Biological Activity Screening Recommendations

Given the antimycobacterial potential of related pyrazine derivatives, systematic biological evaluation of 2-Bromo-5-(tert-butoxy)pyrazine is warranted:

-

Screening against various Mycobacterium strains, particularly drug-resistant tuberculosis

-

Evaluation as a potential antifungal or antibacterial agent

-

Assessment of structure-activity relationships through generation of libraries of related compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume